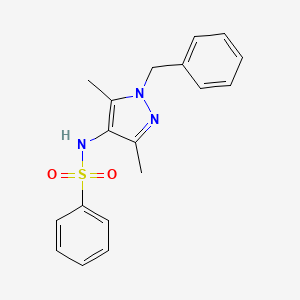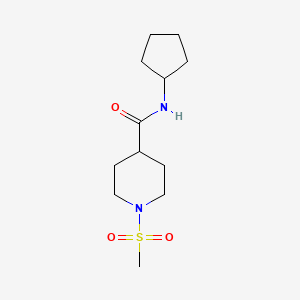![molecular formula C9H9Cl2NO4S B5880418 N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine](/img/structure/B5880418.png)
N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine, also known as DCMG or Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a class of signaling molecules that mediate inflammation and pain. In addition to its clinical applications, Diclofenac has also been extensively studied for its biochemical and physiological effects, as well as its potential as a research tool for the study of COX enzymes and related pathways.
Mechanism of Action
The mechanism of action of Diclofenac involves the inhibition of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are signaling molecules that mediate inflammation and pain. By inhibiting COX enzymes, Diclofenac reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
In addition to its clinical applications, Diclofenac has also been extensively studied for its biochemical and physiological effects. Diclofenac has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. It has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using Diclofenac in lab experiments include its potency and selectivity for COX enzymes, as well as its well-established safety profile. However, Diclofenac may have limitations in certain experimental settings, such as those involving the study of other pathways or the use of animal models.
Future Directions
There are several future directions for the study of Diclofenac and related compounds. One area of research is the development of more selective COX inhibitors that can target specific isoforms of COX enzymes. Another area of research is the study of the role of COX enzymes in various diseases, such as cancer and neurodegenerative disorders. Additionally, the use of Diclofenac in combination with other drugs or therapies may have potential synergistic effects that could be explored in future research.
Synthesis Methods
The synthesis of Diclofenac involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N-methylglycine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to yield Diclofenac as a white crystalline powder. The chemical structure of Diclofenac is shown below:
Scientific Research Applications
Diclofenac has been widely used as a research tool for the study of COX enzymes and related pathways. It has been shown to inhibit both COX-1 and COX-2 enzymes, with a higher selectivity for COX-2. This makes Diclofenac a valuable tool for the study of the role of COX enzymes in inflammation, pain, and other physiological processes.
properties
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO4S/c1-12(5-9(13)14)17(15,16)8-4-6(10)2-3-7(8)11/h2-4H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDGTBXYSAQMJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B5880343.png)

![3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5880360.png)
![benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate](/img/structure/B5880369.png)
![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5880375.png)


![N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5880391.png)

![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5880411.png)
![2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5880426.png)

![1-[(2-bromo-5-chlorophenyl)sulfonyl]piperidine](/img/structure/B5880433.png)
![N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5880448.png)